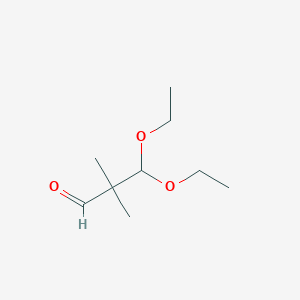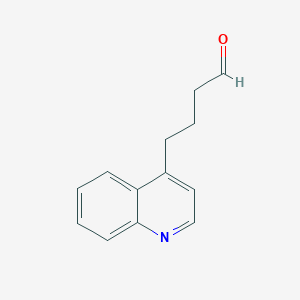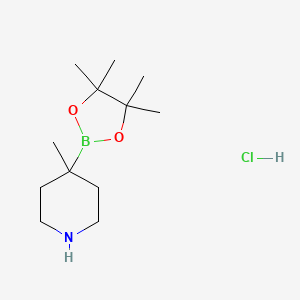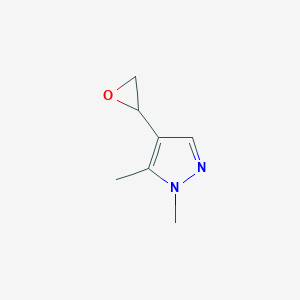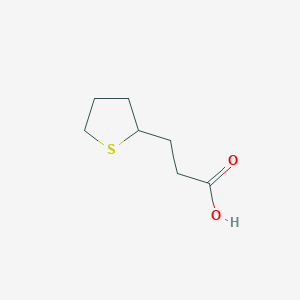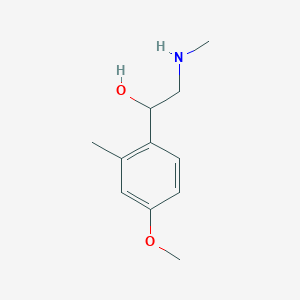
1-(Ethylthio)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylthio)but-3-en-2-one is an organic compound with the molecular formula C6H10OS and a molecular weight of 130.21 g/mol . It is characterized by the presence of an ethylthio group attached to a butenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylthio)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of acetone with 3-ethylthio butyraldehyde in the presence of a nitrogen-containing base catalyst . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted butenones depending on the nucleophile used.
Scientific Research Applications
1-(Ethylthio)but-3-en-2-one has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)but-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The ethylthio group can undergo cleavage under acidic conditions, generating thiols that participate in conjugate addition reactions with α,β-unsaturated ketones . This reactivity is crucial for its role in forming β-keto sulfides and other derivatives.
Comparison with Similar Compounds
4,4-Bis(ethylthio)but-3-en-2-one: This compound is similar in structure but contains two ethylthio groups.
3-Buten-2-one, 1-(benzylthio)-: Another similar compound, where the ethylthio group is replaced by a benzylthio group, offering different reactivity and applications.
Uniqueness: 1-(Ethylthio)but-3-en-2-one is unique due to its specific reactivity profile, particularly in thio-Michael addition reactions. Its ability to generate thiols in situ under mild conditions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H10OS |
|---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
1-ethylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C6H10OS/c1-3-6(7)5-8-4-2/h3H,1,4-5H2,2H3 |
InChI Key |
OTPJHJUVBZWNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

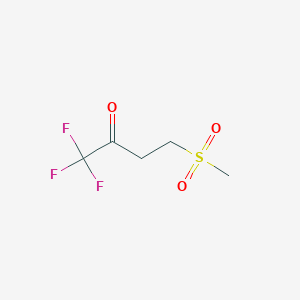
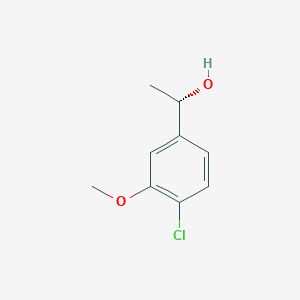
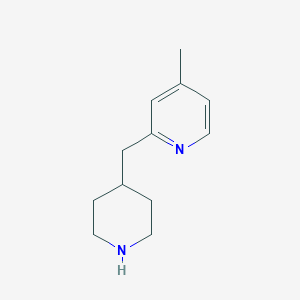
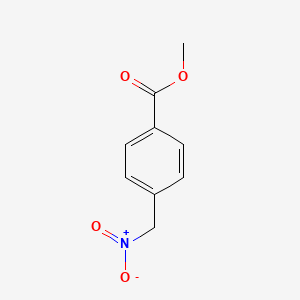
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
